molecular formula C14H11F3N2O2S B2824012 2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione CAS No. 338960-08-0

2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione

Cat. No.: B2824012
CAS No.: 338960-08-0
M. Wt: 328.31
InChI Key: VRONHBPHCJBRMR-JXMROGBWSA-N
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Description

2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione is a useful research compound. Its molecular formula is C14H11F3N2O2S and its molecular weight is 328.31. The purity is usually 95%.
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Properties

IUPAC Name

(2E)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)8-1-3-9(4-2-8)18-7-10-13(21)19-11(20)5-6-12(19)22-10/h1-4,7,12,18H,5-6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRONHBPHCJBRMR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1SC(=CNC3=CC=C(C=C3)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2C1S/C(=C/NC3=CC=C(C=C3)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(trifluoromethyl)anilino]methylene}dihydropyrrolo[2,1-b][1,3]thiazole-3,5(2H,6H)-dione (CAS No. 338960-08-0) is a hybrid molecule that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H11F3N2O2S
  • Molecular Weight : 328.31 g/mol
  • Chemical Structure : The compound features a thiazole ring fused with a pyrrole structure and a trifluoromethyl-substituted aniline moiety.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Topoisomerases :
    • Docking simulations have identified human topoisomerases I and II as potential targets for this compound. In vitro assays demonstrated that it effectively inhibits these enzymes, which are crucial for DNA replication and transcription .
    • Specifically, one derivative (compound 7e) was noted to induce apoptosis in MCF-7 breast cancer cells by inhibiting both topoisomerases .
  • Anticancer Activity :
    • The compound has shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The inhibition of cell proliferation was observed in a dose-dependent manner .
    • A study reported that the incorporation of different pharmacophores into the compound enhanced its anticancer properties, suggesting a synergistic effect that could be leveraged for drug design .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Topoisomerase InhibitionSignificant inhibition of hTopos I and II
Anticancer ActivityInduced apoptosis in MCF-7 cells
Cell Proliferation InhibitionDose-dependent inhibition in MDA-MB-231 cells
Structure-Activity RelationshipEnhanced activity with specific substituents

Research Insights

A notable study synthesized various derivatives of thiazolidinedione scaffolds that included the thiazole moiety. These compounds were tested for their anticancer properties against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to their counterparts without such modifications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and what are their typical yields?

The synthesis typically involves condensation reactions under reflux conditions. For example, refluxing precursor hydrazides in solvents like DMSO or ethanol for extended periods (e.g., 18 hours in DMSO) followed by purification via recrystallization (water-ethanol mixtures) yields the compound with ~65% efficiency . Alternative routes using ethanol as a solvent for shorter durations (2 hours) are also reported, though yields may vary depending on substituent reactivity .

Table 1: Comparison of Synthesis Methods

SolventReaction Time (h)TemperatureYield (%)Reference
DMSO18Reflux65
Ethanol2Reflux~50–70

Q. Which spectroscopic techniques are critical for confirming structural integrity post-synthesis?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring systems .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O, C-F) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns . Recrystallization (e.g., DMF-EtOH mixtures) is often used to ensure purity before analysis .

Q. What initial biological screening approaches are recommended for this compound?

Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs. For example:

  • Antimicrobial Activity : Disk diffusion assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines .
  • Docking Studies : Preliminary computational analysis to predict binding modes to biological targets (e.g., enzymes with active sites accommodating the trifluoromethyl group) .

Advanced Research Questions

Q. How can solvent and temperature parameters be systematically optimized to enhance synthesis efficiency?

Use a Design of Experiments (DoE) approach:

  • Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents to assess reaction rate and byproduct formation .
  • Temperature Gradients : Vary reflux temperatures (e.g., 80–120°C) to identify optimal conditions for intermediate stability .
  • Real-Time Monitoring : Employ HPLC or TLC to track reaction progress and adjust parameters dynamically .

Table 2: Optimization Parameters

ParameterRange TestedOptimal Value (Observed)
Solvent PolarityDMSO, Ethanol, DMFDMSO (higher yield)
Reaction Temp.80–120°C100°C (balanced rate/purity)

Q. How should discrepancies in biological activity data across studies be analyzed and resolved?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or compound concentrations. Standardize protocols using guidelines from marine-derived compound studies .
  • Purity Issues : Impurities from incomplete recrystallization (e.g., residual DMSO) can skew results. Validate purity via HPLC before biological testing .
  • Structural Isomerism : Confirm stereochemistry (e.g., via X-ray crystallography) to rule out inactive isomers .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological systems?

  • Functional Group Substitution : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methoxy) and compare activities .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by triazole-thiadiazole analogs .
  • Metabolic Stability Assays : Assess pharmacokinetic properties (e.g., microsomal stability) to prioritize analogs for in vivo studies .

Methodological Considerations

  • Data Validation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian-based DFT calculations) to resolve spectral ambiguities .
  • Biological Replicates : Perform triplicate assays with statistical analysis (e.g., ANOVA) to ensure reproducibility .

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